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molecular formula C12H19NO5 B8290162 Diethyl (formylamino)-(2-methyl-2-propenyl)-propanedioate

Diethyl (formylamino)-(2-methyl-2-propenyl)-propanedioate

Cat. No. B8290162
M. Wt: 257.28 g/mol
InChI Key: IUBDICUSSWWKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030715

Procedure details

A mixture of 40 g of potassium carbonate, 0.380 g of couronne 18 crown 6 ether catalyst and 39.9 g of chloromethylpropene was added to a solution of 30 g of ethyl formamidomalonate in 300 ml of acetonitrile and the mixture was refluxed for 3 hours and was filtered. The mixture was evaporated to dryness, cooled to 0° to -5° C. and was taken up in 10 ml of isopropyl ether. The mixture was filtered and the product was washed with isopropyl ether and dried under reduced pressure to obtain 25.2 g of the expected melting at ≈72° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
39.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
ethyl formamidomalonate
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-:3])[O-].[K+].[K+].Cl[CH2:8][CH:9]=[CH:10]C.[CH:12]([NH:14][CH:15]([C:21]([O-])=O)[C:16]([O:18][CH2:19][CH3:20])=[O:17])=[O:13].[C:24](#N)[CH3:25]>CCOCC>[CH:12]([NH:14][C:15]([CH2:21][C:9]([CH3:8])=[CH2:10])([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:1]([O:3][CH2:24][CH3:25])=[O:4])=[O:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
39.9 g
Type
reactant
Smiles
ClCC=CC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCOCC
Step Two
Name
ethyl formamidomalonate
Quantity
30 g
Type
reactant
Smiles
C(=O)NC(C(=O)OCC)C(=O)[O-]
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° to -5° C.
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the product was washed with isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 25.2 g of the expected melting at ≈72° C.

Outcomes

Product
Name
Type
Smiles
C(=O)NC(C(=O)OCC)(C(=O)OCC)CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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